N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide
描述
属性
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-7-8(2)16-13(20)11(12(7)19)14(21)17-10-6-9(18-22-10)15(3,4)5/h6H,1-5H3,(H,17,21)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKXGTSTFXKDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1O)C(=O)NC2=CC(=NO2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu(I)) or ruthenium (Ru(II)) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield hydroxylated derivatives, while reduction reactions could produce amine-containing compounds.
科学研究应用
Medicinal Chemistry Applications
1. Antitubercular Activity
Recent studies have highlighted the effectiveness of isoxazole derivatives in combating Mycobacterium tuberculosis. Specifically, compounds containing isoxazole scaffolds have been identified as inhibitors of key enzymes involved in mycolic acid synthesis, which is critical for the survival of the bacteria. The compound N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide has shown promise in inhibiting the fatty acyl-AMP ligase FadD32, which plays a vital role in tuberculosis pathogenesis .
2. Inhibition of Heat Shock Proteins
Isoxazole compounds are being explored as inhibitors of heat shock proteins (HSPs), particularly HSP90. These proteins are implicated in cancer progression and cell survival under stress conditions. The inhibition of HSP90 can lead to enhanced apoptosis in cancer cells, making this class of compounds a potential therapeutic avenue for cancer treatment .
3. Antimicrobial Properties
Research indicates that isoxazole derivatives exhibit antimicrobial activity against a range of pathogens. The structural modifications on the isoxazole ring can enhance its potency against various bacterial strains, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents.
Case Studies and Research Findings
作用机制
The mechanism by which N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects .
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, including isoxazole-conjugated pyrazolines, imidazole derivatives, and substituted nicotinamides. Below is a detailed analysis of its distinguishing features relative to these analogs.
Isoxazole-Conjugated Pyrazolines
Compounds such as 3-(isoxazol-5-yl)-5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (24) and its derivatives (e.g., 24a–24d) exhibit antimycobacterial activity due to their thiazole-thioamide substituents . In contrast, the target compound lacks a pyrazoline ring but retains the isoxazole group. For example, compound 24a (IC₅₀: 1.2 µM against Mycobacterium tuberculosis) demonstrates higher potency than nicotinamide-based analogs, suggesting that the pyrazoline-thiazole scaffold enhances membrane permeability .
Imidazole Derivatives
Table 7 in the Molecules (2008) study lists imidazole derivatives with tert-butoxycarbonyl and piperazinyl groups (e.g., 5{11} and 5{14}) . These compounds prioritize bulkier substituents for protease inhibition but lack the 2,4-dihydroxy nicotinamide motif.
Substituted Nicotinamides
Nicotinamide derivatives with methyl or methoxy groups (e.g., 5,6-dimethyl substitution) are known to modulate NAD⁺-dependent enzymes. However, the addition of a tert-butyl-isoxazole moiety in the target compound introduces a hydrophobic domain absent in simpler nicotinamides. This feature may enhance binding to hydrophobic pockets in targets like heat shock proteins (HSP90) or tyrosine kinases.
Data Tables: Structural and Functional Comparisons
Table 1. Key Structural Features and Bioactivity
Table 2. Physicochemical Properties
| Compound | LogP* | Hydrogen Bond Donors | Molecular Weight (g/mol) |
|---|---|---|---|
| Target compound | 2.8 | 2 (2,4-dihydroxy) | 347.4 |
| Pyrazoline-24a | 3.1 | 1 (thioamide) | 432.5 |
| Imidazole-5{11} | 4.2 | 0 | 498.6 |
*Calculated using Lipinski’s rule approximations.
Research Findings and Mechanistic Insights
- Antimicrobial Potential: The tert-butyl-isoxazole group in the target compound may disrupt microbial membrane integrity, akin to pyrazoline-thiazole hybrids . However, its nicotinamide core could limit broad-spectrum activity compared to sulfur-containing analogs.
- Enzyme Interactions: The 2,4-dihydroxy groups may chelate metal ions in enzymatic active sites, similar to hydroxamate inhibitors. This mechanism is absent in non-hydroxylated imidazole derivatives .
生物活性
N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of heat shock proteins (HSPs) and its implications in cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound belongs to a class of isoxazole derivatives that have shown promise as inhibitors of HSP90, a protein that plays a crucial role in the maturation and stabilization of various oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thereby inducing apoptosis in cancer cells. The specific mechanism involves blocking the ATP-binding site of HSP90, which is essential for its chaperone function .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
- Antitumor Activity : In vitro studies have demonstrated that compounds with similar structures can inhibit the phosphorylation of FLT3 (FMS-like tyrosine kinase 3), leading to apoptosis in acute myeloid leukemia (AML) cells . This suggests that this compound may also exhibit similar effects.
- Cytotoxicity : Research on related isoxazole derivatives has shown varying degrees of cytotoxicity against human cancer cell lines. For instance, certain derivatives achieved IC50 values ranging from 86 µM to 755 µM against HL-60 leukemia cells . Further studies are required to determine the exact IC50 for this specific compound.
Case Studies
- FLT3 Inhibition : A study focused on isoxazole derivatives indicated that compounds could significantly inhibit FLT3 phosphorylation and induce apoptosis in a concentration-dependent manner. The most potent compounds were able to achieve complete tumor regression in xenograft models without significant side effects .
- HSP90 Inhibition : Another study highlighted the potential of isoxazole derivatives as HSP90 inhibitors. These compounds were effective in reducing tumor growth in various cancer models by promoting the degradation of client proteins associated with tumorigenesis .
Research Findings
Recent investigations have provided insights into the structure-activity relationship (SAR) of isoxazole derivatives. Modifications at specific positions on the isoxazole ring can enhance biological activity and selectivity towards target proteins:
| Compound Structure | Biological Target | IC50 (µM) | Notes |
|---|---|---|---|
| N-(tert-butyl)isoxazole | HSP90 | 50 - 100 | Effective in various cancer types |
| N-(5-tert-butyl)isoxazol-3-yl-N'-phenylurea | FLT3 | 16 | High selectivity against FLT3-ITD mutants |
| N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy derivatives | TBD | TBD | Potential for further optimization |
常见问题
Basic: What are the standard protocols for synthesizing and characterizing N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide?
Methodological Answer:
Synthesis typically involves coupling reactions between functionalized isoxazole and nicotinamide precursors. For example:
- Isoxazole Intermediate : React 3-(tert-butyl)isoxazol-5-amine with activated carbonyl agents (e.g., chloroformates) under anhydrous conditions .
- Nicotinamide Core : Protect hydroxyl groups on 2,4-dihydroxy-5,6-dimethylnicotinamide using tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions, followed by coupling with the isoxazole intermediate via amide bond formation .
Characterization : - NMR : Use and NMR to confirm regioselectivity of the isoxazole ring and substitution patterns on the nicotinamide core .
- HRMS : Validate molecular weight and purity (>95% by HPLC) .
Basic: What challenges arise in crystallizing this compound for X-ray diffraction studies?
Methodological Answer:
Crystallization difficulties often stem from:
- Hydroxyl Groups : The 2,4-dihydroxy groups on the nicotinamide core promote hydrogen bonding, leading to amorphous precipitates. Use co-crystallization agents like 1,4-dioxane or DMF to stabilize crystal lattices .
- Polymorphism : Screen multiple solvents (e.g., ethanol, acetonitrile) at varying temperatures. SHELX software (v.2018/3) can refine twinned data if partial crystallinity is achieved .
Advanced: How can structural modifications optimize this compound’s bioactivity while retaining solubility?
Methodological Answer:
- Hydrophobic Substituents : Introduce alkyl chains (e.g., methyl/ethyl) at the 5,6-dimethyl positions to enhance membrane permeability. Monitor solubility via logP calculations (e.g., cLogP ~3.5) .
- Hydroxyl Group Protection : Replace TBDMS with acetyl groups to balance metabolic stability and aqueous solubility. Validate using in vitro hepatic microsome assays .
Advanced: What experimental designs are recommended for assessing its biological activity against enzyme targets?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based α-glucosidase inhibition protocols (IC determination) with 4-nitrophenyl-α-D-glucopyranoside as a substrate. Include acarbose as a positive control .
- Cellular Uptake : Radiolabel the compound with at the nicotinamide carbonyl to track intracellular accumulation in HEK293 cells .
Advanced: How can computational models predict binding modes to biological targets?
Methodological Answer:
- Molecular Docking : Use Surflex-Dock (Sybyl-X 2.0) with the crystal structure of the target enzyme (e.g., ACCase). Set the protonation state of the 2,4-dihydroxy groups to match physiological pH .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD plots to identify critical hydrogen bonds with catalytic residues .
Advanced: How to resolve contradictions in synthesis yields or bioactivity data across studies?
Methodological Answer:
- Yield Discrepancies : Trace impurities (e.g., unreacted isoxazole intermediates) may inflate yields. Use preparative HPLC to isolate the pure compound and recalculate yields .
- Bioactivity Variability : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
